Product packaging for Zizyphine A(Cat. No.:CAS No. 51059-42-8)

Zizyphine A

Cat. No.: B1234643
CAS No.: 51059-42-8
M. Wt: 611.8 g/mol
InChI Key: NXCUAFMNFVTKHA-YEEQOOFQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zizyphine A (CAS 51059-42-8) is a cyclopeptide alkaloid naturally occurring in various Ziziphus species (Rhamnaceae family), a genus of plants known for its diverse bioactive compounds . This compound is presented as a high-purity research standard for use in pharmaceutical and natural product discovery programs. Its core research value lies in its documented biological activities, particularly its antiplasmodial properties, which show promise for the development of new antimalarial therapies . Bioassay-guided fractionation of Ziziphus mauritiana roots has demonstrated that alkaloid-rich fractions containing this compound exhibit potent in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain 3D7 . Furthermore, related cyclopeptide alkaloids from Ziziphus jujuba roots have shown potent inhibitory effects on viral replication, suggesting potential utility in antiviral research . As a characteristic Ib-type cyclopeptide alkaloid, this compound features a 13-membered macrocyclic ring structure composed of a meta-oxystyrylamino moiety, a ring bond amino acid, and a β-oxyproline moiety . The definitive identification and high purity of this product are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS) . The purity is rigorously assessed using High-Performance Liquid Chromatography (HPLC) . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N5O6 B1234643 Zizyphine A CAS No. 51059-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51059-42-8

Molecular Formula

C33H49N5O6

Molecular Weight

611.8 g/mol

IUPAC Name

(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C33H49N5O6/c1-8-20(3)27(35-31(40)28(36(5)6)21(4)9-2)32(41)38-18-15-25-29(38)33(42)37-17-10-11-24(37)30(39)34-16-14-22-12-13-23(44-25)19-26(22)43-7/h12-14,16,19-21,24-25,27-29H,8-11,15,17-18H2,1-7H3,(H,34,39)(H,35,40)/b16-14-/t20-,21-,24-,25-,27-,28-,29-/m0/s1

InChI Key

NXCUAFMNFVTKHA-YEEQOOFQSA-N

SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)OC)NC(=O)[C@H]([C@@H](C)CC)N(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C

Synonyms

zizyphine A
zizyphine-A

Origin of Product

United States

Structural Confirmation and Characterization:the Definitive Identification of Zizyphine a is Accomplished Through a Combination of Spectroscopic Techniques.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental formula, which for Zizyphine A is C₃₃H₄₉N₅O₆.

Purity Assessment:chromatographic Methods Are Essential for Determining the Purity of a Zizyphine a Sample and Quantifying Any Impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. By using a validated method, the percentage of Zizyphine A in the material can be calculated, and the presence of other related alkaloids or contaminants can be detected and quantified.

Physicochemical Standardization:for a Natural Product, Standardization Also Involves the Characterization of the Source Material.

Pharmacognostical Studies: This includes macroscopic and microscopic examination of the source plant (e.g., Zyziphus oenoplia root) to ensure its correct identity. alliedacademies.org

Physicochemical Parameters: Determination of parameters such as ash values, extractive values, and moisture content helps to ensure the quality and consistency of the raw plant material used for extraction. alliedacademies.org

By combining these analytical methodologies, a comprehensive profile of a Zizyphine A sample can be established, leading to the creation of a reliable research-grade standard for use in quantitative studies.

Structural Elucidation and Advanced Spectroscopic Characterization of Zizyphine a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignmentsnu.ac.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of complex organic molecules like Zizyphine A. rsc.orgscielo.br A comprehensive suite of one- and two-dimensional NMR experiments is employed to piece together the molecular framework and define its stereochemistry. scielo.brresearchgate.net

One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HMQC, HMBC)snu.ac.krucc.edu.gh

The structural elucidation of this compound relies heavily on a combination of 1D and 2D NMR experiments. researchgate.net The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. acgpubs.orgresearchgate.net

Two-dimensional techniques are crucial for establishing the connectivity between atoms. researchgate.net Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms (¹JCH). libretexts.orgustc.edu.cn The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH), which helps to connect different fragments of the molecule. libretexts.orgustc.edu.cn

For this compound and related cyclopeptide alkaloids, specific proton signals and their couplings are characteristic. For instance, the protons of the styrylamine (B14882868) chromophore often appear as an AMX system in the ¹H NMR spectrum. acs.org The coupling relationships between these protons can be confirmed using COSY spectra. acs.org HMBC experiments are then used to establish the connectivity between different parts of the molecule, such as the link between amino acid residues. snu.ac.kr

Table 1: Representative ¹H and ¹³C NMR Data for this compound Type Alkaloids

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Key HMBC Correlations
H-1~5.90 (d)H-2, H-3
H-2~6.93 (dd)H-1, H-3
H-3~8.40 (d)N6-H, H-12
H-8~4.39 (d)H-9
H-9~5.40 (ddd or dt)H-8
N-CH₃~2.20 (s)
OCH₃~3.77 (s)

Note: Chemical shifts are approximate and can vary depending on the specific this compound-type alkaloid and the solvent used. Data compiled from representative literature values. acs.org

Stereochemical Assignment through NOESY and Coupling Constant Analysisucc.edu.gh

Determining the stereochemistry of this compound is achieved through Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of coupling constants. libretexts.org NOESY experiments identify protons that are close to each other in space, providing crucial information about the relative configuration of stereocenters. libretexts.org For example, a NOESY correlation between the N3-H and H-12 protons can help to define the macrocyclic ring's conformation. acs.org

Analysis of vicinal coupling constants (³JHH) in the ¹H NMR spectrum, often guided by Karplus-type relationships, provides information about the dihedral angles between coupled protons, further aiding in the assignment of relative stereochemistry. organicchemistrydata.org The coupling pattern of protons H-8 and H-9 is particularly specific for the (3S)-β-hydroxyproline unit found in many this compound-type alkaloids. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysissnu.ac.kr

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis. arxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and molecular formula of this compound. nih.govnih.gov For example, the molecular formula of a related cyclopeptide alkaloid was determined as C₃₂H₄₂N₅O₆ by HR-TOF-MS (APCI+), which showed a protonated molecule [M+H]⁺ at m/z 592.3122 (calculated for 592.3130). doc-developpement-durable.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationuinsgd.ac.id

Tandem Mass Spectrometry (MS/MS) is employed to confirm the structure of this compound by analyzing its fragmentation patterns. biorxiv.orglut.fi In an MS/MS experiment, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. biorxiv.org The fragmentation pattern provides valuable information about the sequence of amino acids and the connectivity of the different structural units within the cyclopeptide alkaloid. researchgate.net For instance, a characteristic base peak at m/z 114 in the mass spectrum of a related compound was indicative of a fragment ion resulting from the β-cleavage of an N,N-dimethylated isoleucine unit. acs.org

Infrared (IR) Spectroscopy for Functional Group Identificationsnu.ac.kr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.commegalecture.com The IR spectra of this compound-type cyclopeptide alkaloids typically show characteristic absorption bands that confirm the presence of key functional groups. acs.org These include:

-CONH (amide): Strong absorption bands are observed in the region of 3285-3400 cm⁻¹ for the N-H stretch and 1630-1690 cm⁻¹ for the C=O stretch. acs.org

Aryl alkyl ether: A characteristic absorption is seen around 1230-1240 cm⁻¹. acs.org

cis-1,2-disubstituted olefin: An absorption band appears at approximately 1625 cm⁻¹. acs.org

-NCH₃: A band in the range of 2780-2790 cm⁻¹ can indicate the presence of an N-methyl group. acs.org

The presence of these characteristic bands in the IR spectrum provides corroborating evidence for the structure of this compound determined by NMR and MS. slideshare.netlibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. acs.orgscience.web.iddoc-developpement-durable.org This technique provides a detailed three-dimensional map of the atomic arrangement within the crystal lattice, allowing for the unequivocal assignment of all stereogenic centers. science.web.iddoc-developpement-durable.org

In the case of the this compound family of cyclopeptide alkaloids, obtaining a crystal of the parent compound can be challenging. However, researchers have successfully employed this technique on closely related derivatives to establish the absolute stereochemistry of the core structure. A landmark study in the field was the single-crystal X-ray diffraction analysis of nummularine B methiodide, a 13-membered this compound-type cyclopeptide alkaloid. capes.gov.brnih.gov This analysis was crucial as it represented the first X-ray crystal structure for this class of compounds. capes.gov.br

The crystallographic data for nummularine B methiodide confirmed the composition of the macrocycle, which includes a Z-styrylamine moiety, a phenylalanine unit, and a hydroxyproline (B1673980) unit bearing valine and N-methylalanine. capes.gov.br Crucially, the analysis, which utilized the anomalous scattering from the iodide ion, provided an unambiguous assignment of the absolute configuration at all chiral centers as S (5S, 8S, 9S, 25S, and 31S). capes.gov.br The refined Flack parameter of 0.01(3) further solidified the correctness of this absolute structure assignment. capes.gov.br

Given that this compound-type alkaloids are typically composed of L-amino acids, these crystallographic findings for a closely related analogue provide strong evidence for the absolute stereochemistry of this compound itself. capes.gov.br The structure of this compound, incorporating these stereochemical assignments, is cataloged in chemical databases such as PubChem, which defines its IUPAC name with the following stereodescriptors: (2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide. dntb.gov.ua The total synthesis of this compound has also been accomplished, which serves as a definitive confirmation of its complete structural and stereochemical assignment. capes.gov.brjascoinc.com

Table 1: Crystallographic Data for the Related Nummularine B Methiodide capes.gov.br

ParameterValue
Compound Nummularine B methiodide
Molecular Formula C₃₂H₄₈N₅O₆⁺ · I⁻
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Absolute Configuration 5S, 8S, 9S, 25S, 31S
Flack Parameter 0.01(3)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformation and Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules in solution. wikipedia.orgnih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information on its secondary structure, conformation, and absolute configuration. nih.govnih.gov

In studies of this compound-type alkaloids, CD spectroscopy has been used to corroborate configurational assignments. For instance, the CD spectrum of mauritine M, a related 13-membered cyclopeptide, exhibits three negative Cotton effect bands at 320, 275, and 220 nm. capes.gov.br These spectral features are consistent with the configurations determined for other members of this family. capes.gov.br Similarly, the CD spectrum of jubanine F, another related alkaloid, showed two negative Cotton effects around 265 and 321 nm, which suggested a 5S,8S,9S-configuration. snu.ac.kr This interpretation aligns with the general observation that cyclopeptide alkaloids with 5S, 8S, and 9S configurations exhibit similar CD spectra. researchgate.net

The study of these complex molecules often involves a combination of experimental CD data and computational calculations to predict theoretical spectra for different possible stereoisomers. biorxiv.org By comparing the experimental spectrum to the calculated spectra, the absolute configuration can be confidently assigned. This combined approach is particularly valuable when X-ray quality crystals are not available. biorxiv.org The conformational analysis of this compound, aided by chiroptical data, provides insight into the spatial arrangement of the molecule in solution, which is crucial for understanding its interactions with biological targets.

Table 2: Key Spectroscopic and Physicochemical Data for this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₃₃H₄₉N₅O₆ dntb.gov.ua
Molar Mass 611.8 g/mol dntb.gov.ua
Alkaloid Type 13-membered (Ib-type) cyclopeptide alkaloid capes.gov.brsnu.ac.kr
Key Chromophores Styrylamine, Amide Carbonyls capes.gov.br
Expected CD Cotton Effects Negative Cotton effects characteristic of the 5S,8S,9S-configuration capes.gov.brsnu.ac.kr

Biosynthetic Pathways and Precursor Studies of Cyclopeptide Alkaloids

Proposed Biosynthetic Origins of the Cyclopeptide Skeleton

The fundamental framework for the biosynthesis of cyclopeptide alkaloids, including Zizyphine A, is now understood to be as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). pnas.orgpnas.orgresearchgate.net This model represents a significant shift from earlier hypotheses that may have considered non-ribosomal peptide synthesis (NRPS). The RiPP pathway dictates that the peptide backbone is first assembled by the ribosome from a messenger RNA (mRNA) template, creating a linear precursor peptide. researchgate.net This precursor peptide is then subjected to a series of enzymatic modifications to yield the final, mature cyclopeptide.

This process begins with a precursor protein that typically contains one or more "core" peptide sequences destined to become the final natural product. pnas.org These core sequences are flanked by leader and recognition sequences, which are crucial for guiding the necessary tailoring enzymes to their specific substrate. pnas.orgbiorxiv.org Following a series of post-translational modifications, the final step involves proteolytic cleavage to release the mature cyclopeptide from its precursor. pnas.orgbiorxiv.org The discovery that cyclopeptide alkaloids from Ziziphus and other plant families are produced via this ribosomal mechanism has been pivotal, opening up new avenues for discovery and characterization through genome mining. researchgate.net

Identification of Precursor Amino Acids and Aromatic Moieties

The structure of this compound (C₃₃H₄₉N₅O₆) inherently reveals its constituent building blocks. capes.gov.brnih.gov The biosynthesis utilizes a specific set of proteinogenic and non-proteinogenic amino acids, along with a key aromatic unit derived from tyrosine.

The primary precursors for this compound are:

Isoleucine: Two residues of isoleucine are incorporated. One serves as the N-terminal amino acid, which is subsequently dimethylated.

Proline: One residue of proline is part of the macrocyclic ring.

β-hydroxy-isoleucine: This non-proteinogenic amino acid is a crucial component of the macrocycle, with its β-carbon participating in the ether linkage. It is formed by the post-translational hydroxylation of an isoleucine residue.

p-hydroxystyrylamine: This aromatic moiety forms the ansa-bridge of the macrocycle and is derived from the amino acid tyrosine through oxidative decarboxylation and desaturation.

The assembly of these precursors into a linear peptide chain occurs on the ribosome, dictated by the genetic code. The subsequent modifications, such as hydroxylation and methylation, are post-translational events catalyzed by specific tailoring enzymes.

ComponentPrecursor Amino AcidLocation in this compound
N,N-dimethylisoleucyl groupIsoleucineTerminal side chain
Isoleucyl residueIsoleucinePart of the side chain
Prolyl residueProlinePart of the macrocycle
β-hydroxy-isoleucyl moietyIsoleucinePart of the macrocycle
p-hydroxystyrylamine moietyTyrosineMacrocyclic ansa-bridge

Enzymatic Steps and Catalytic Mechanisms Involved in Biosynthesis

The biosynthesis of this compound from its linear precursor involves several key enzymatic transformations. The central and defining reaction is the macrocyclization, which is now attributed to a class of copper-dependent enzymes known as BURP domain cyclases. pnas.orgbiorxiv.orgnih.gov

Key Enzymatic Steps:

Precursor Peptide Synthesis: A gene encoding the precursor peptide is transcribed into mRNA and then translated by the ribosome into a linear polypeptide.

Hydroxylation: A cytochrome P450 monooxygenase likely catalyzes the β-hydroxylation of the isoleucine residue that will participate in the ring closure. P450s are well-known for their role in the structural diversification of alkaloids. nih.gov

Macrocyclization: The signature 14-membered ring of this compound is formed through an intramolecular ether linkage. A BURP domain cyclase catalyzes the bond formation between the phenolic oxygen of the tyrosine-derived unit and the β-carbon of the hydroxylated isoleucine residue. pnas.orgbiorxiv.org This is a type of phenolic ether cross-linkage. ijbiotech.com

Oxidative Decarboxylation: The tyrosine residue within the macrocycle undergoes oxidative decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety.

N-Methylation: The terminal isoleucine residue is dimethylated. This is likely carried out by one or more N-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl donor. Specific histone-lysine N-methyltransferases have been identified in Ziziphus jujuba, indicating the presence of such enzymatic machinery in the plant. uniprot.org

Proteolytic Cleavage: Finally, peptidases recognize and cleave the recognition sequences on the precursor peptide, liberating the mature, cyclized, and tailored this compound molecule. pnas.orgbiorxiv.org

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Genes

Modern molecular biology techniques have been instrumental in uncovering the genetic basis of cyclopeptide alkaloid formation. The understanding that these compounds are RiPPs has enabled researchers to use transcriptome mining and genome analysis to identify the genes responsible for their production. researchgate.net

In Ziziphus jujuba, the plant that produces this compound, studies have identified numerous genes for "split" precursor peptides. researchgate.net These genes encode the linear peptide sequences that are the substrates for cyclization. Crucially, these precursor peptide genes were found to be co-clustered in the genome with genes encoding BURP-domain containing proteins. researchgate.net This co-localization is a hallmark of a biosynthetic gene cluster (BGC), where all the genes required for the synthesis of a specific metabolite are grouped together on the chromosome. nih.govnih.gov

This "split" system, where the precursor peptide and the cyclase enzyme are encoded by separate genes, is a common architecture for cyclopeptide alkaloid biosynthesis in the Rhamnaceae family. ijbiotech.com By searching transcriptomic datasets for sequences matching known BURP domains and potential precursor peptide motifs, scientists can predict and even discover new cyclopeptide alkaloids, as has been successfully demonstrated in related species. researchgate.net

Comparative Biosynthesis of this compound with Related Cyclopeptide Alkaloids

The biosynthetic pathway of this compound shares a core mechanism with other cyclopeptide alkaloids but also exhibits key differences when compared to other classes of plant cyclopeptides.

Comparison with other Cyclopeptide Alkaloids: The biosynthesis of this compound in Ziziphus jujuba is highly similar to that of other cyclopeptide alkaloids like frangulanine from Ceanothus americanus. Both are derived from a "split" RiPP system where a stand-alone precursor peptide is modified by a separately encoded BURP cyclase. ijbiotech.com The diversity within the cyclopeptide alkaloid family arises from the incorporation of different amino acids into the precursor peptide and the action of various tailoring enzymes (e.g., methyltransferases, hydroxylases), leading to a wide array of final structures from a conserved biosynthetic template.

Comparison with other Plant RiPPs: The biosynthesis of this compound can be contrasted with other plant RiPPs that also utilize BURP domain enzymes, such as the lyciumins. In the case of lyciumins, the biosynthetic machinery is typically "fused," meaning the precursor peptide sequences are located on the same polypeptide chain as the catalytic BURP domain. pnas.orgpnas.org This contrasts with the "split" system seen for this compound. Furthermore, the type of bond formed is different; lyciumins feature a C-N linkage between tryptophan and glycine, whereas this compound has a C-O ether linkage involving a tyrosine derivative. pnas.org This highlights how a single family of enzymes, the BURP cyclases, has evolved to catalyze different types of macrocyclization reactions on diverse peptide substrates, contributing significantly to the chemical diversity of plant natural products.

FeatureThis compound BiosynthesisLyciumin Biosynthesis
System Architecture Split (Precursor and Cyclase are separate genes)Fused (Precursor and Cyclase are on one gene)
Key Precursor Tyrosine-containing peptideTryptophan-containing peptide
Macrocycle Linkage C-O Ether BondC-N Bond
Catalytic Enzyme Split BURP CyclaseFused BURP Cyclase

Mechanistic Investigations of Zizyphine A S Biological Activities

Antioxidant Mechanisms and Molecular Targets

Zizyphine A's antioxidant properties are attributed to its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comnih.gov This is crucial as high levels of ROS can damage cellular macromolecules like DNA, lipids, and proteins, contributing to various diseases and impeding processes like wound healing. mdpi.commdpi.com

Free Radical Scavenging Pathways

This compound exhibits notable antioxidant properties by effectively scavenging free radicals. This activity is linked to the presence of phenolic compounds, which have a high potential for radical scavenging. The mechanism involves donating electrons to neutralize free radicals, thereby preventing them from causing cellular damage. In vitro assays, such as those using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are standard methods to evaluate the free radical scavenging capacity of compounds. mbl.or.krscielo.br While specific data on this compound's performance in these assays is not detailed in the provided results, extracts containing related compounds have demonstrated concentration-dependent radical scavenging activity.

Modulation of Oxidative Stress Enzymes and Pathways

Beyond direct scavenging, the antioxidant effects of compounds similar to this compound involve the modulation of key enzymatic pathways that control oxidative stress. researchgate.net Cells possess a sophisticated antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com These enzymes play a crucial role in neutralizing harmful ROS. researchgate.net

In silico molecular docking studies have been performed on Zizyphine F, a related compound, to understand its interaction with target enzymes. These studies investigated its binding affinity against Xanthine (B1682287) oxidoreductase, an enzyme involved in the generation of reactive oxygen species. silae.itresearchgate.net The results indicated a binding affinity, suggesting a potential mechanism for its antioxidant activity. silae.itresearchgate.net

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis. nih.govmdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 is released and translocates to the nucleus, where it activates the expression of various antioxidant genes. nih.gov This leads to an increased production of protective enzymes like SOD and CAT. mdpi.com While direct evidence for this compound's interaction with the Nrf2 pathway is not available in the search results, this pathway represents a plausible molecular target for its observed antioxidant effects.

Anti-inflammatory Pathways and Cellular Modulations

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. mbl.or.kr this compound and related compounds have demonstrated anti-inflammatory properties by modulating key cellular pathways and the expression of inflammatory mediators. researchgate.net

Regulation of Inflammatory Cytokine Expression

A key aspect of the anti-inflammatory action of this compound involves the suppression of pro-inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. nih.gov Studies on extracts containing Zizyphus alkaloids have shown a significant reduction in the levels of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). mdpi.com

Research has demonstrated that extracts from Ziziphus species can downregulate the gene expression of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-γ. researchgate.netresearchgate.net For instance, one study highlighted that a Z. jujuba extract downregulated TNF-α to levels lower than that caused by the anti-inflammatory drug piroxicam. researchgate.net In silico molecular docking has also suggested that molecules identified in Zizyphus extracts can bind to the active sites of TNF-α and IL-1β. mdpi.com

Table 1: Effect of Zizyphus Extracts on Inflammatory Cytokine Expression
CytokineEffectReference
Tumor Necrosis Factor-alpha (TNF-α)Suppressed/Downregulated mdpi.comresearchgate.netresearchgate.net
Interleukin-1 beta (IL-1β)Suppressed/Downregulated mdpi.comresearchgate.net
Interleukin-6 (IL-6)Downregulated researchgate.net
Interferon-gamma (IFN-γ)Downregulated researchgate.net

Cellular Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds like this compound are mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. google.comnih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.com The suppression of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural compounds. mdpi.com

Other important signaling pathways implicated in inflammation include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)-Akt pathways. mdpi.comfrontiersin.orgwjgnet.com The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in the production of inflammatory mediators. mdpi.com The PI3K-Akt pathway is crucial for cell proliferation and survival and is also involved in inflammatory processes. wjgnet.comnih.gov While direct studies on this compound's modulation of these specific pathways are limited in the provided results, they represent the primary routes through which anti-inflammatory compounds typically exert their effects.

Wound Healing Processes at the Molecular and Cellular Level

Wound healing is a complex and dynamic process involving inflammation, proliferation, and remodeling phases. nih.gov this compound and related compounds have been shown to promote wound healing by influencing various molecular and cellular events.

The beneficial effects are partly due to the antioxidant and anti-inflammatory properties of these compounds, as excessive oxidative stress and prolonged inflammation can impair the healing process. mdpi.com By reducing oxidative damage and suppressing inflammatory markers, this compound helps create a more favorable environment for tissue repair.

A critical aspect of wound healing is the formation of new tissue, which involves the proliferation and migration of cells and the deposition of extracellular matrix. Growth factors play a pivotal role in orchestrating these events. nih.gov Studies have shown that extracts containing this compound can upregulate key growth factors essential for wound repair, including:

Transforming Growth Factor-beta (TGF-β1): This growth factor is crucial for stimulating collagen synthesis and deposition, as well as granulation tissue formation. researchgate.net

Vascular Endothelial Growth Factor (VEGF): VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. mdpi.comresearchgate.net

In vivo studies on animal models with excision wounds have demonstrated that topical application of extracts from Zizyphus species significantly enhances the rate of wound closure. researchgate.net These treated wounds showed higher expression of TGF-β1, VEGF, and Type I collagen compared to untreated controls. mdpi.comresearchgate.net This indicates that the compounds actively promote the cellular and molecular processes that drive effective wound repair.

Table 2: Molecular and Cellular Effects of Zizyphus Compounds on Wound Healing
Molecular/Cellular EffectSpecific Target/ProcessObserved OutcomeReference
Growth Factor UpregulationTransforming Growth Factor-beta (TGF-β1)Enhanced expression researchgate.net
Growth Factor UpregulationVascular Endothelial Growth Factor (VEGF)Enhanced expression mdpi.comresearchgate.net
Extracellular Matrix SynthesisType I CollagenIncreased expression mdpi.comresearchgate.net
Inflammatory ResponseTNF-α, IL-1βSuppressed expression mdpi.com
Tissue RepairWound Closure RateSignificantly increased researchgate.net

Role in Collagen Synthesis and Deposition

Research indicates that extracts containing this compound play a significant role in the wound healing process by modulating collagen expression. researchgate.net Collagen is a fundamental protein in the skin's extracellular matrix, crucial for providing structural integrity and facilitating tissue repair. nih.gov Its synthesis and deposition are vital for wound closure and the formation of new tissue. nih.govresearchgate.net

In studies involving animal models, topical application of extracts from Ziziphus mauritiana, which contains this compound, led to a notable increase in the expression of Type I collagen. researchgate.netnih.gov This upregulation of collagen is a key factor in accelerating wound healing, as it attracts fibroblasts to the wound site and promotes the deposition of new collagen fibers. nih.gov The enhanced collagen production contributes to improved tissue remodeling and faster wound closure. researchgate.net

Impact on Growth Factor Expression and Cell Proliferation

The wound healing properties associated with this compound are also linked to its influence on various growth factors and cell proliferation. Extracts containing this compound have been shown to upregulate the expression of key growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Vascular Endothelial Growth Factor (VEGF). researchgate.net

TGF-β1 is a multifunctional cytokine that plays a critical role in all phases of wound healing, including inflammation, cell proliferation, and extracellular matrix deposition. researchgate.netnih.gov It stimulates the proliferation and differentiation of fibroblasts, which are essential for producing the new tissue needed to heal a wound. nih.gov VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to the healing tissue. nih.gov It also stimulates wound healing through collagen deposition and epithelialization. nih.gov

Furthermore, studies on HER2-positive breast cancer cell lines have shown that extracts from Ziziphus spina-christi, which contains related cyclopeptide alkaloids, can inhibit cell proliferation and migration. nih.gov This suggests that compounds within these extracts, potentially including this compound, may interfere with signaling pathways that control cell growth, such as the p38 MAPK pathway. nih.gov

Table 1: Effect of Ziziphus mauritiana Fruit Extract (ZFE) on Gene and Protein Expression in Wound Healing

MarkerEffect of ZFE TreatmentSignificance
TGF-β1 Significantly higher mRNA and protein expression compared to untreated and MEBO®-treated groups. researchgate.netnih.govPromotes cell growth, proliferation, migration, collagen synthesis, and extracellular matrix deposition. researchgate.net
VEGF Markedly higher relative protein expression compared to MEBO®-treated wounds. nih.govStimulates angiogenesis, collagen deposition, and epithelialization. nih.gov
Type I Collagen Markedly higher relative protein expression compared to MEBO®-treated wounds. researchgate.netnih.govMain protein in skin tissue, essential for connective tissue repair and providing a matrix for cell adhesion. nih.gov
TNF-α Significantly lower mRNA expression compared to untreated and MEBO®-treated groups. researchgate.netnih.govReduction of this inflammatory marker indicates suppressed inflammation.
IL-1β Significantly lower mRNA expression compared to untreated and MEBO®-treated groups. researchgate.netnih.govReduction of this inflammatory marker indicates suppressed inflammation.

Anthelmintic Mechanisms of Action

The anthelmintic (anti-parasitic) properties of compounds like this compound are a significant area of research. The mechanisms by which these compounds exert their effects on parasites are multifaceted and target vital physiological processes. msdvetmanual.com

One of the primary mechanisms of action for many anthelmintic and anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. ksumsc.comresearchgate.net Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in cell division, motility, and intracellular transport.

While direct studies on this compound's interaction with the colchicine (B1669291) binding site on tubulin are not extensively detailed in the provided context, the broader class of cyclopeptide alkaloids and extracts from Ziziphus species have been associated with activities that involve cell cycle arrest. researchgate.net For instance, ethanolic extracts of Z. nummularia are suggested to cause M-phase arrest by inhibiting tubulin polymerization. researchgate.net This mode of action is characteristic of compounds that bind to tubulin, such as at the colchicine site, preventing the formation of microtubules and thereby halting cell division. nih.gov This mechanism is a known target for anthelmintic drugs like benzimidazoles, which inhibit microtubule synthesis in parasites. ksumsc.com

Interference with the neuromuscular system is a common and effective strategy for anthelmintic drugs, leading to paralysis and subsequent expulsion of the parasite from the host. msdvetmanual.comnih.gov Anthelmintics can act as either agonists or antagonists of neurotransmitter receptors that are crucial for parasite muscle function. nih.gov

For example, some anthelmintics act as depolarizing neuromuscular blocking agents, causing a release of acetylcholine (B1216132) and inhibition of cholinesterase, which leads to paralysis of the worms. ksumsc.com Other compounds, like the novel cyclo-depsipeptide anthelmintic emodepside, have been shown to cause muscle relaxation in the parasitic nematode Ascaris suum. nih.gov This effect is thought to be mediated by stimulating the release of an inhibitory neurotransmitter or neuromodulator at the neuromuscular junction. nih.gov Although the specific neuromuscular effects of this compound are not detailed, a molecular docking study indicated that Zizyphine F, a related compound, has a high binding affinity for target enzymes related to anthelmintic activity. silae.it

Inhibition of Tubulin Polymerization (e.g., interaction with tubulin colchicine site)

Antiviral Properties and Cellular Interference

The potential for this compound and related cyclopeptide alkaloids to act as antiviral agents is an emerging area of scientific interest. The primary mechanism explored is the inhibition of viral replication.

Viral replication is a multi-stage process that offers several targets for antiviral drugs, including attachment, entry, uncoating, synthesis of viral components, assembly, and release. frontiersin.org Research has shown that cyclopeptide alkaloids isolated from the roots of Ziziphus jujuba exhibit inhibitory effects on the replication of the porcine epidemic diarrhea virus (PEDV), a type of coronavirus. nih.govresearchgate.net

In silico studies, which use computer simulations to predict biological activity, have also suggested that cyclopeptide alkaloids from Ziziphus spina-christi have the potential to act as antiviral agents. uinsgd.ac.idresearchgate.net These studies predicted that compounds like Zizyphine-F could have antiviral activity, potentially by inhibiting key viral enzymes such as the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. uinsgd.ac.idresearchgate.net The inhibition of such enzymes would block the processing of viral polyproteins, thereby halting the replication cycle. researchgate.net

Table 2: Predicted Antiviral Activity of Cyclopeptide Alkaloids

CompoundPredicted Activity (Pa) as AntiviralPredicted Activity (Pa) as Protease InhibitorSource
Boceprevir (Reference) 0.7300.347 uinsgd.ac.id
Ambiphine-H 0.263Showed activity uinsgd.ac.id
Franganine 0.201Showed activity uinsgd.ac.id
Jubanine-A 0.203- uinsgd.ac.id
Mauritine-A 0.277Showed highest Pa value uinsgd.ac.id
Sativanine-B 0.162- uinsgd.ac.id
Zizyphine-F 0.300- uinsgd.ac.id

Host-Pathogen Interaction Modulation

The direct modulation of host-pathogen interactions by this compound has not been extensively detailed in scientific literature. However, studies on extracts from Ziziphus species, which contain a variety of cyclopeptide alkaloids including this compound, suggest potential immunomodulatory effects. Research on leaf extracts of Ziziphus jujuba and Ziziphus spina-christi has demonstrated the ability to downregulate the gene expression of several pro-inflammatory cytokines.

In one study, metabolomic analysis correlated specific cyclopeptide alkaloids with these effects. For instance, compounds like zizyphine G and lotusine (B2415102) G were identified as potential metabolites responsible for downregulating Tumor Necrosis Factor-alpha (TNF-α). researchgate.netresearchgate.net Other compounds within the extracts, such as oxyphylline B, were linked to the downregulation of Interleukin-1 beta (IL-1β), while zizyphursolic acid and mauritine H were correlated with the downregulation of Interferon-gamma (IFN-ɣ) and Interleukin-6 (IL-6). researchgate.net These findings suggest that the broader class of Ziziphus alkaloids may exert anti-inflammatory effects by modulating cytokine production, a key aspect of the host's response to pathogens. However, the specific contribution and direct mechanism of this compound in this complex interplay remain to be elucidated.

Antimicrobial Activities and Cellular Targets

Cyclopeptide alkaloids as a class are recognized for their antimicrobial properties, although specific mechanistic data for this compound are limited. researchgate.net

The precise antibacterial mechanism of this compound is not yet fully characterized. However, research into related peptide antibiotics provides potential avenues of action. One critical target in bacterial cell wall synthesis is the enzyme phospho-MurNAc-pentapeptide translocase (MraY). nih.govnih.govuni-tuebingen.de Some studies on uridyl-peptide antibiotics, which share some structural similarities with cyclopeptides, suggest that inhibition of MraY translocase is a possible mode of action. researchgate.netkjim.org This inhibition disrupts the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to cell death. nih.gov

Additionally, the ability of antibacterial agents to permeate the bacterial membrane is crucial for their activity. Studies on synthetic peptide derivatives have shown that modifications can improve passive diffusion across the cytoplasmic membrane, a key step for reaching intracellular targets like MraY. researchgate.net While general assays to assess bacterial membrane permeabilization exist, such as the ortho-nitrophenyl-β-galactoside (ONPG) assay, their specific application to determine the effects of this compound has not been reported in the available literature. nih.govnih.gov

Similar to its antibacterial action, the specific antifungal mechanism of this compound is not well-defined. Alkaloids, as a broad class of compounds, are known to exert antifungal effects, potentially through mechanisms like disrupting the integrity of the fungal cell membrane. nih.gov A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death. nih.govnih.gov While methods to quantify ergosterol content to assess the impact of antifungal compounds are established, studies specifically investigating the effect of this compound on this pathway are lacking. nih.govnih.gov

Antibacterial Mechanisms (e.g., cell wall/membrane disruption, enzyme inhibition)

Other Pre-clinical Mechanistic Studies (e.g., antidiarrheal, anti-ulcer, sedative effects, if directly linked to this compound or its established class mechanisms)

Extracts from the root of Ziziphus oenoplia, a plant known to contain this compound and Zizyphine B, have demonstrated significant antidiarrheal activity in animal models. nih.govflorajournal.com The proposed mechanisms for the methanol (B129727) extract include a reduction in gastrointestinal motility and an inhibition of intestinal fluid accumulation. nih.govflorajournal.com In models using castor oil and magnesium sulphate to induce diarrhea, the extract reduced the frequency of defecation and the volume of intestinal fluid. nih.govflorajournal.com This suggests that the extract may enhance the reabsorption of water and electrolytes from the gastrointestinal tract. nih.gov While alkaloids are among the phytochemicals present in the active extract, the antidiarrheal effect is likely due to the synergistic action of multiple constituents, including flavonoids and tannins, and is not exclusively attributed to this compound. nih.gov

The anti-ulcer properties of Ziziphus species are generally attributed to their flavonoid and terpenoid content rather than specifically to cyclopeptide alkaloids like this compound. nih.govekb.eg The mechanisms are thought to involve cytoprotective effects, which enhance the defense of the gastric mucosa against aggressive factors like acid and pepsin. nih.govresearchgate.netresearchgate.net One key pathway is the stimulation of endogenous prostaglandin (B15479496) synthesis. nih.govnih.gov Prostaglandins, particularly PGE₂, play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion and improving mucosal blood flow. kjim.orgnih.govnih.gov Extracts from Ziziphus jujuba have been shown to reduce ulcer indices and gastric acid secretion while increasing gastric mucus content. plos.org However, a direct mechanistic link showing that this compound itself modulates prostaglandin synthesis or provides gastric cytoprotection is not established in the current literature.

The sedative properties of cyclopeptide alkaloids from Ziziphus species are more clearly suggested in the literature. nih.gov The seeds of Ziziphus jujuba var. spinosa, a source of these alkaloids, are used in traditional medicine to treat insomnia. nih.gov Mechanistic studies on related compounds, such as the cyclopeptide alkaloid Sanjoinine A (also known as frangufoline), point towards the modulation of the central nervous system. nih.gov The proposed mechanism involves interaction with the GABAergic and serotonergic systems. researchgate.netnih.gov Specifically, some active components from Ziziphus seeds have been shown to increase chloride influx and the expression of α and γ subunits of GABA-A receptors. nih.gov The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and its potentiation leads to sedative and anxiolytic effects. plos.orgnih.govnih.govfrontiersin.orgumich.edu While this compound shares a core structure with other sedative cyclopeptide alkaloids, direct experimental evidence from receptor binding assays confirming its interaction with GABA or serotonin (B10506) receptors is currently lacking. ucc.edu.ghnih.gov

Research Findings on the Biological Activities of this compound and Related Compounds

Biological ActivityCompound/Extract StudiedExperimental ModelObserved Mechanistic EffectReference
ImmunomodulationZiziphus jujuba/spina-christi extracts (containing various alkaloids)In vitro (PCR)Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-ɣ). researchgate.net
AntidiarrhealMethanol extract of Ziziphus oenoplia root (contains this compound)In vivo (castor oil and magnesium sulphate-induced diarrhea in rats)Reduced gastrointestinal motility and intestinal fluid accumulation; likely by enhancing water/electrolyte reabsorption. nih.govflorajournal.com
Anti-ulcerExtract of Ziziphus jujuba leavesIn vivo (pylorus ligation, ethanol, and aspirin-induced ulcers in rats)Reduced gastric volume and acidity; increased gastric mucus content (cytoprotective effect). plos.org
SedativeExtracts of Ziziphus jujuba var. spinosa seeds (source of cyclopeptide alkaloids)In vivo/In vitroModulation of GABAergic and serotonergic systems; increased GABA-A receptor subunit expression. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Zizyphine a and Derivatives

Principles and Methodologies of SAR Investigations in Natural Products

The investigation of SAR in natural products involves a multi-faceted approach that begins with a lead compound identified from a natural source. nih.gov The fundamental principle is that the molecule's three-dimensional structure dictates its interaction with biological targets, and thus its activity. ugm.ac.id Minor modifications to the chemical structure can lead to significant changes in pharmacological properties. frontiersin.org Key methodologies include the systematic synthesis of analogues with targeted structural changes and subsequent biological screening to build a comprehensive understanding of the SAR. oncodesign-services.com This process helps to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. frontiersin.org

For complex natural products like the cyclopeptide alkaloids, this process often involves:

Bioactivity-Guided Fractionation: Isolating the active compound (e.g., Zizyphine A) from a plant extract. nih.gov

Structural Simplification: Creating simpler analogues to make synthesis more manageable while retaining activity. frontiersin.org

Stereochemical Analysis: Investigating the role of the spatial arrangement of atoms, as different stereoisomers can have vastly different biological effects. mdpi.com

These investigations provide critical information regarding the mode of drug-target interaction and aid in the design of new analogues with improved potency and reduced toxicity. nih.gov

The total synthesis of this compound is a significant challenge due to its complex 33-membered macrocyclic structure. researchgate.net However, the development of synthetic strategies is essential for producing analogues needed for detailed SAR studies. The general approach involves the stepwise synthesis of a linear peptide precursor, followed by a crucial macrocyclization step.

Linear Peptide Synthesis: The linear peptide backbone is typically assembled using Solid-Phase Peptide Synthesis (SPPS). This method utilizes Fmoc-protected amino acids that are sequentially coupled to a solid support. Activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often used to facilitate the formation of peptide bonds. researchgate.net

Macrocyclization: This is a critical and often low-yielding step. Strategies like using azide-alkyne cycloadditions or amide bond formation under high-dilution conditions are employed to favor the intramolecular ring-closing reaction over intermolecular polymerization. researchgate.net The choice of cyclization strategy and the specific linker between peptide fragments can significantly impact the yield and the final conformation of the macrocycle. researchgate.net

Targeted Modifications: To build a library of analogues for SAR, specific modifications are introduced during the synthesis. This can include:

Substituting individual amino acids to probe the role of their side chains.

Altering the size of the macrocyclic ring by using different length linkers. researchgate.net

Modifying key functional groups, such as the methoxy (B1213986) group on the styrylamine (B14882868) moiety or the hydroxyl group on the β-oxyproline residue. nih.gov

Creating reduced analogues, such as dihydro-Zizyphine A, to simplify stereochemical complexities and assess the importance of specific double bonds. researchgate.net

For example, in studies on related macrocyclic scaffolds, researchers have successfully synthesized libraries of 13-, 14-, and 15-membered rings to directly assess the impact of ring size on anti-tumor activity. researchgate.net

Once a library of this compound analogues is synthesized, it must be screened to determine the biological activity and potency of each compound. This is achieved through a combination of in vitro (laboratory-based) and in silico (computer-based) methods.

In vitro Screening: These are experiments conducted in a controlled environment, such as a test tube or culture dish. For this compound and its class of cyclopeptide alkaloids, relevant assays include:

Antiplasmodial Activity Assays: Testing the compounds against cultures of parasites like Plasmodium falciparum to determine their inhibitory concentration (IC50). nih.gov

Antimycobacterial Assays: Evaluating activity against bacteria such as Mycobacterium tuberculosis. nih.gov

Cytotoxicity Assays: Assessing the toxicity of the compounds against various human cell lines (e.g., cancer cells and normal cells) to determine therapeutic index. nih.gov

Enzyme Inhibition Assays: Measuring the ability of analogues to inhibit specific enzymes that are targets for a particular disease. nih.gov

Cellular Mechanism Assays: Investigating effects on cellular processes, such as the modulation of intracellular calcium levels in human taste bud cells, which has been studied for zizyphin. researchgate.net

In silico Screening: Computational methods are used to predict the biological activity of compounds, helping to prioritize which analogues to synthesize and test in vitro. researchgate.net This approach saves significant time and resources. nih.gov

Molecular Docking: This is a primary tool used to predict how a ligand (e.g., a this compound analogue) binds to the active site of a target protein. nih.gov The docking process generates a score, often expressed as binding energy (kcal/mol), which estimates the binding affinity. researchgate.net Lower binding energy values suggest a more stable and potentially more potent interaction. nih.gov

Pharmacophore-Based Screening: A pharmacophore model representing the key structural features necessary for activity is used to search databases for molecules that fit the model. ubaya.ac.id

Activity Prediction Servers: Web-based tools like the PASS (Prediction of Activity Spectra for Substances) server can predict a wide range of biological activities for a given structure based on its similarity to known bioactive compounds. nih.gov

The table below shows sample in silico docking results for Zizyphine analogues against the SARS-CoV-2 Main Protease (Mpro), demonstrating how different analogues exhibit varying binding affinities.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Reference
Mauritine-A-9.8857.52
Sativanine-B-8.98263.62
Jubanine-A-8.61492.20
Zizyphine-F-8.081190.00
Franganine-7.971440.00
Amphibine-H-7.931560.00

Synthesis of this compound Analogues with Targeted Structural Modifications

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore represents the essential spatial arrangement of molecular features that are critical for a ligand to interact with a specific biological target and trigger a response. For this compound and related cyclopeptide alkaloids, SAR studies have begun to elucidate these key motifs.

Based on comparative studies of a library of 19 cyclopeptide alkaloids, two structural features have been identified as particularly important for antiplasmodial activity:

The 13-Membered Macrocyclic Ring: This ring size is preferred over a 14-membered one. gardp.org this compound possesses this favored 13-membered ansa-bridged ring system as part of its larger structure.

The Styrylamine Moiety: Methoxylation at position 2 of the styrylamine group, which is part of the macrocycle, is beneficial for activity. gardp.org

Therefore, a preliminary pharmacophore model for this class of compounds would include the rigid 13-membered ring scaffold and a strategically placed methoxy group on the embedded aromatic ring. Further computational studies using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can refine this model by identifying the steric and electrostatic properties of side chains that favor optimal receptor interactions.

Impact of Macrocyclic Ring Size and Conformation on Biological Response

For cyclopeptide alkaloids, SAR studies have provided clear evidence of the importance of ring size. A qualitative SAR study that compared the antiplasmodial activity of 19 different cyclopeptide alkaloids demonstrated that a 13-membered macrocyclic ring is preferable to a 14-membered one. gardp.org This suggests that the 13-membered ring provides the optimal conformation for binding to the biological target responsible for the antiplasmodial effect.

In other classes of macrocyclic drugs, similar dependencies have been observed. For instance, studies on macrocyclic peptide deformylase (PDF) inhibitors found that 15- to 17-membered macrocycles were optimal for binding to the enzyme's active site, displaying significantly higher potency than their acyclic counterparts. The constrained conformation of the macrocycle can pre-organize the molecule into a bioactive shape, reducing the entropic penalty upon binding and leading to higher affinity. researchgate.net Conversely, a ring that is too small may introduce excessive strain, while one that is too large may be too flexible and fail to adopt the required binding conformation. ubaya.ac.id

Role of Amino Acid Residues and Side Chains in Ligand-Target Interactions

The amino acid residues that constitute the peptide portion of this compound play a crucial role in its interaction with biological targets. The specific sequence of amino acids (including valine, N-methylalanine, and a β-oxyproline moiety) and the nature of their side chains determine the types of bonds that can be formed with a target receptor or enzyme.

Molecular docking simulations of Zizyphine analogues and related compounds from Ziziphus species have provided insights into these interactions. nih.gov These studies predict the formation of specific non-covalent bonds between the ligand and amino acid residues within the target's binding pocket. Key interactions include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. For example, docking studies of related compounds have predicted hydrogen bonding with residues like CYS 919, ASP 1046, and GLU 885 in various target proteins.

Hydrophobic Interactions: The nonpolar side chains of amino acids like valine and leucine (B10760876) in the ligand can form favorable interactions with hydrophobic pockets in the target protein, contributing significantly to binding affinity.

Electrostatic Interactions: Charged groups on the ligand can interact with oppositely charged residues on the protein surface.

The table below lists examples of amino acid residues in the SARS-CoV-2 Main Protease (Mpro) that are predicted to interact with various cyclopeptide alkaloids, highlighting the specific contributions of different parts of the ligand to binding.

LigandInteracting Amino Acid Residues in Target (SARS-CoV-2 Mpro)Interaction TypeReference
Amphibine-HHIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189Hydrogen Bond, Hydrophobic
FranganineTHR-26, HIS-41, CYS-44, MET-49, ASN-142, CYS-145, HIS-163, GLU-166Hydrogen Bond, Hydrophobic
Jubanine-ATHR-25, HIS-41, MET-49, ASN-142, CYS-145, HIS-163, GLU-166, GLN-189Hydrogen Bond, Hydrophobic
Mauritine-AHIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189Hydrogen Bond, Hydrophobic
Zizyphine-FHIS-41, MET-49, ASN-142, CYS-145, HIS-163, MET-165, GLU-166, GLN-189Hydrogen Bond, Hydrophobic

Computational Chemistry Approaches in this compound SAR

Computational chemistry is an indispensable tool in modern SAR studies, enabling the rapid evaluation of large numbers of compounds and providing deep insights into ligand-target interactions at the molecular level. oncodesign-services.com For this compound, a variety of in silico techniques have been applied to understand its SAR and predict the activity of its analogues.

Molecular Docking: As previously mentioned, docking is used to predict the binding mode and affinity of analogues. nih.gov This helps in ranking compounds and understanding which structural modifications might enhance binding. researchgate.net Validation of the docking protocol is a critical step, often done by re-docking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding pose (a root-mean-square deviation, RMSD, of <2.0 Å is generally considered valid).

Pharmacophore Modeling: Ligand-based or structure-based pharmacophore models are generated to define the key chemical features required for activity. frontiersin.orgubaya.ac.id These models are then used for virtual screening of compound databases to identify novel scaffolds or derivatives that match the pharmacophore and are likely to be active. mdpi.com

ADME/T Prediction: Computational tools like the SwissADME server are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of analogues. nih.gov This is crucial for early-stage drug development, as it helps to identify compounds that not only have good potency but also possess drug-like pharmacokinetic profiles. researchgate.net Toxicity prediction, using software like Toxtree, can flag potential safety issues early in the process.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time (e.g., 100-500 ns). nih.gov This technique is used to assess the stability of the predicted binding pose from docking. By analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can confirm if the ligand remains stably bound in the active site.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate a more accurate estimation of the binding free energy of the ligand-protein complex.

This integrated computational workflow, from initial screening to detailed dynamic simulations, provides a powerful framework for guiding the rational design of more effective this compound derivatives. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been instrumental in elucidating their binding modes and affinities to various biological targets.

In silico studies have explored the potential of this compound and its analogs against several protein targets. For instance, in research targeting the SARS-CoV-2 main protease (Mpro or 3CLpro), a key enzyme for viral replication, Zizyphine derivatives have shown promising results. uinsgd.ac.idcapes.gov.br One study compared the binding affinities of this compound, Zizyphine C, Zizyphine F, and Zizyphine I against the 3CLpro receptor. uns.ac.iduns.ac.id The results indicated that Zizyphine C exhibited a superior binding affinity compared to the other tested analogs. uns.ac.iduns.ac.id

The binding energy, which represents the strength of the interaction, and the inhibition constant (Ki), which indicates how potently a compound inhibits a target, are key parameters derived from these simulations. A lower binding energy and a lower Ki value suggest a more stable ligand-receptor complex and more effective inhibition. uinsgd.ac.id

Another investigation focused on the antioxidant and anthelmintic potential of this compound and Zizyphine F by docking them against xanthine (B1682287) oxidoreductase and tubulin colchicine (B1669291) enzymes, respectively. silae.it The study revealed that Zizyphine F displayed a notable binding affinity for both targets. silae.itresearchgate.net

The interactions observed in docking simulations often involve hydrogen bonds and various non-covalent interactions like pi-sigma, pi-alkyl, and pi-sulfur, which help to stabilize the ligand within the receptor's binding site. uinsgd.ac.id For example, in the docking against SARS-CoV-2 Mpro, Zizyphine F formed two hydrogen bonds and a high number of pi-interactions, contributing to its strong binding energy. uinsgd.ac.id

Table 1: Molecular Docking Results of Zizyphine Analogs Against Various Protein Targets

Compound Target Protein Binding Free Energy (kcal/mol) Inhibition Constant (Ki) Reference
Zizyphine C SARS-CoV-2 3CLpro -9.32 146.89 nM uns.ac.iduns.ac.id
This compound SARS-CoV-2 3CLpro (less than Zizyphine C) (higher than Zizyphine C) uns.ac.iduns.ac.id
Zizyphine F SARS-CoV-2 3CLpro (less than Zizyphine C) (higher than Zizyphine C) uns.ac.iduns.ac.id
Zizyphine I SARS-CoV-2 3CLpro (less than Zizyphine C) (higher than Zizyphine C) uns.ac.iduns.ac.id
Zizyphine F Xanthine Oxidoreductase -2.48 Not Reported silae.it
Zizyphine F Tubulin Colchicine -3.61 Not Reported silae.it
Zizyphine-F SARS-CoV-2 Mpro (High, better than Boceprevir) (High, better than Boceprevir) uinsgd.ac.id
Amphibine-H SARS-CoV-2 Mpro (High, better than Boceprevir) (High, better than Boceprevir) uinsgd.ac.id
Franganine SARS-CoV-2 Mpro (High, better than Boceprevir) (High, better than Boceprevir) uinsgd.ac.id
Jubanine-A SARS-CoV-2 Mpro (High, better than Boceprevir) (High, better than Boceprevir) uinsgd.ac.id
Mauritine-A SARS-CoV-2 Mpro (High, better than Boceprevir) (High, better than Boceprevir) uinsgd.ac.id

| Sativanine-B | SARS-CoV-2 Mpro | (High, better than Boceprevir) | (High, better than Boceprevir) | uinsgd.ac.id |

Note: Specific binding energy and Ki values for all Zizyphine analogs were not always detailed in the compared studies, but relative affinities were reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rguha.net These models are essential for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key for the desired biological effect. nih.govnih.gov

A SAR study on a set of 19 cyclopeptide alkaloids, which includes the Zizyphine-A type, was conducted to understand their antiplasmodial activity against Plasmodium falciparum. uantwerpen.be This study provided both qualitative and quantitative insights. The qualitative SAR indicated that a 13-membered ring, characteristic of this compound, is generally preferred over a 14-membered ring for antiplasmodial activity. uantwerpen.be Furthermore, the presence of a methoxy group on the styrylamine moiety was found to be beneficial for activity. uantwerpen.be

The QSAR models developed from this study used techniques like Partial Least Squares (PLS) and Multiple Linear Regression (MLR) to establish a quantitative correlation between molecular descriptors and antiplasmodial activity. uantwerpen.be The models identified several descriptors that significantly explain the variance in activity. In order of decreasing importance, these were:

The Platt index (related to the sum of edge degrees in a molecular graph)

MMFF94 energy (a measure of the molecule's steric energy)

Dreiding energy (another measure of strain energy)

Maximal and minimal projection area

Yield polarity

Percentage of Carbon atoms

The aliphatic bond count uantwerpen.be

These findings suggest that both the structural topology and the conformational energy of the cyclopeptide alkaloids are critical determinants of their antiplasmodial effects. By using such QSAR models, researchers can screen virtual libraries of this compound derivatives to prioritize those with the highest predicted activity for synthesis and further testing. rguha.net

Table 2: Key Molecular Descriptors from QSAR Study of Cyclopeptide Alkaloids for Antiplasmodial Activity

Descriptor Importance Implication for Activity Reference
Platt Index Highest Relates to the molecular topology and branching. uantwerpen.be
MMFF94 Energy High Lower steric energy is likely favorable. uantwerpen.be
Dreiding Energy High Lower strain energy is likely favorable. uantwerpen.be
Maximal/Minimal Projection Area Moderate Defines the molecular shape and size constraints. uantwerpen.be
Yield Polarity Moderate Influences solubility and interaction with polar residues. uantwerpen.be
Percentage of C-atoms Lower Relates to the lipophilicity of the molecule. uantwerpen.be

| Aliphatic Bond Count | Lowest | Contributes to the molecule's flexibility and size. | uantwerpen.be |

Ligand Efficiency and Drug-Likeness Optimization in SAR Context

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the quality of hits and leads during the optimization process. nih.govresearchgate.net LE is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC), providing an indication of how efficiently a molecule binds to its target. sci-hub.se A high LE value is desirable, as it suggests that the molecule achieves good potency with a relatively small size. bibliotekanauki.pl

The optimization of this compound derivatives involves a balance between increasing potency and maintaining favorable physicochemical properties, often referred to as "drug-likeness." bibliotekanauki.pl This includes properties like molecular weight, lipophilicity (LogP), and polar surface area, which are encapsulated in guidelines like Lipinski's Rule of Five.

Optimizing the SAR of this compound would therefore involve not just maximizing interactions with the target (to increase potency) but also modulating its structure to improve its pharmacokinetic profile. This could involve:

Reducing Molecular Weight: While adding functional groups can increase potency, it also increases molecular weight. Focusing on smaller, more efficient fragments that contribute significantly to binding is a key strategy. bibliotekanauki.pl

Controlling Lipophilicity: High lipophilicity can lead to poor solubility and non-specific toxicity. Metrics like Lipophilic Ligand Efficiency (LLE = pIC50 - LogP) are used to guide the optimization of potency while controlling lipophilicity. biorxiv.org

Improving Metabolic Stability: The complex peptide structure of this compound might be susceptible to metabolic degradation. Structural modifications could be introduced to block metabolic soft spots.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Zizyphine C
Zizyphine F
Zizyphine I
Amphibine-H
Franganine
Jubanine-A
Mauritine-A
Sativanine-B

Analytical Methodologies for Zizyphine a Detection and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a foundational technique for the separation and purification of Zizyphine A from the complex mixtures in which it is typically found.

High-Performance Liquid Chromatography (HPLC) is a key method for both the final purification and the purity assessment of this compound. Preparative HPLC is often employed as the final step in the isolation process to achieve high purity. This is typically accomplished using a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water mixture.

For analytical purposes, HPLC is used to determine the purity of isolated or synthesized this compound. uantwerpen.be A common setup involves a C18 column and a gradient elution system. For instance, a method developed for related cyclopeptide alkaloids utilized a XBridge C18 column with a mobile phase of water (containing 0.1% formic acid) and acetonitrile. uantwerpen.be Detection is frequently performed using an ultraviolet (UV) detector, with wavelengths around 201 nm being effective for this class of compounds. uantwerpen.be In more advanced setups, HPLC systems are coupled with photodiode array (PDA) detectors, which provide spectral data across a range of wavelengths, aiding in peak identification. researchgate.net

Table 1: Example HPLC Methods for Cyclopeptide Alkaloid Analysis

Parameter Method 1 (Purification) Method 2 (Purity Analysis)
Technique Preparative HPLC Analytical HPLC
Column C18 reverse-phase XBridge C18 (4.6 × 250 mm, 5µm) uantwerpen.be
Mobile Phase Acetonitrile-water Water + 0.1% formic acid (A) and Acetonitrile (B) uantwerpen.be
Flow Rate Not specified 1.0 mL/min uantwerpen.be
Gradient Not specified 0-5 min: 80% A, 20% B; 40-45 min: 100% B uantwerpen.be
Detector Not specified UV at 201 nm uantwerpen.be

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of Ziziphus species, from which this compound is derived, GC-MS is primarily used to profile the volatile metabolite composition of extracts. researchgate.netresearchgate.net These analyses identify compounds such as sulphur compounds, nitriles, aromatics, esters, and triterpenoids. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with various detectors

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS, UHPLC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for detecting and quantifying this compound in complex biological and environmental matrices. nih.gov

LC-MS based methods are instrumental in identifying this compound in various samples. For instance, LC-MS was used to detect this compound as a contaminant in a generic ciclosporin pharmaceutical product, highlighting the method's utility in quality control. core.ac.uk The development of these methods involves optimizing chromatographic separation and mass spectrometric detection parameters to ensure accurate and reliable quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer, often a high-resolution instrument like a Q-Exactive Quadrupole-Orbitrap, is frequently used. nih.govscienceopen.com Samples, such as serum, are prepared through protein precipitation (e.g., with methanol (B129727) and acetonitrile) and filtration before injection into the system. scienceopen.com Analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to capture a wide range of metabolites, including this compound. nih.gov In one analysis, this compound was identified in negative ion mode with a characteristic [M-H]⁻ ion. whiterose.ac.uk

Table 2: Mass Spectrometry Data for this compound

Parameter Observed Value Source
Chemical Formula C₃₃H₄₉N₅O₆ whiterose.ac.uk
Ionization Mode ESI- whiterose.ac.uk
Adduct [M-H]⁻ whiterose.ac.uk
Observed m/z 905.235 whiterose.ac.uk

Non-targeted metabolomic profiling using UHPLC-MS/MS has become a key application for identifying compounds like this compound in broad investigations of biological systems. researchgate.netnih.gov In these studies, this compound has been identified as one of many metabolites in the serum of mice in studies related to coronary heart disease and in patients with glioblastoma. nih.govscienceopen.commdpi.com It has also been detected in metabolomic studies of soil and in research on schistosomiasis infection. nih.govwhiterose.ac.uk

These metabolomics approaches allow researchers to obtain a snapshot of the physiological state of a biological system. nih.gov The identification of this compound within these large datasets helps to build a more complete picture of the metabolic profile associated with a particular plant source or a specific biological condition. researchgate.netnih.gov

Method Development and Validation for Biological and Environmental Samples

Spectrophotometric and Spectrofluorometric Assays

Direct quantification of this compound using standalone spectrophotometric or spectrofluorometric assays is not commonly reported in the literature. These methods generally lack the specificity required to distinguish a single compound like this compound from the multitude of other phytochemicals present in a crude or partially purified plant extract, many of which may absorb light at similar wavelengths.

Table of Compounds Mentioned

Compound Name
Abyssinine-B
Acetonitrile
Ascorbic acid
Betulinic acid
Bovine Serum Albumin
Christinin A
Christinin B
Christinin C
Christinin D
Ciclosporin
Daechuine-S3
Diclofenac sodium
Formic acid
Frangulanine
Gallic acid
Indomethacin
Ibufenac
Jubanine-C
Jujuboside A
Jujuboside B
Linoleic acid
Mauritine-D
Methanol
Mucronine K
Nummularine
Nummularine B
Nummularine H
Oleic acid
Oxyphylline B
Oxyphylline C
Paliurine A
Paliurine B
Paliurine C
Paliurine F
Paliurine G
Paliurine H
Paliurine I
Protojujuboside A
Protojujuboside B
Protojujuboside B1
Quercetin
Salicylic acid
Scutianine-C
Stearic acid
This compound
Zizyphine B
Zizyphine C
Zizyphine D
Zizyphine E
Zizyphine F
Zizyphine N
Zizyphine O
Zizyphine P

Immunochemical Methods (e.g., ELISA) for this compound Detection

Immunochemical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful analytical tools that utilize the specific binding between an antibody and its target antigen to detect and quantify substances. nih.gov These methods are widely used for detecting small molecules in biological samples. nih.govnih.gov

Currently, a specific, commercially available ELISA kit designed exclusively for the detection of this compound is not prominently documented in scientific literature. While studies involving plant extracts that may contain this compound sometimes use ELISA kits, these are typically for measuring other biological markers, such as inflammatory cytokines, rather than this compound itself. scienceopen.commdpi.com The development of an immunoassay for this compound would be a theoretical possibility, requiring the generation of monoclonal or polyclonal antibodies that specifically recognize the unique epitopes of the this compound cyclopeptide structure. Such an assay would offer a high-throughput and sensitive method for screening and quantifying the compound in complex biological fluids or plant extracts.

Quality Control and Contamination Analysis in Research Materials

Rigorous quality control is essential when working with naturally derived research compounds like this compound to ensure purity, identity, and the absence of contaminants that could confound experimental results.

This compound is a cyclopeptide alkaloid naturally occurring in various species of the Ziziphus plant family. nih.gov Therefore, extracts containing this compound are likely to include other structurally related alkaloids and phytochemicals from the source plant. These co-extracted compounds are considered natural impurities.

A notable instance of contamination documented in the literature involved the detection of this compound as a plant-derived contaminant in certain generic preparations of ciclosporin, an immunosuppressant drug. researchgate.netcore.ac.ukrsc.org Investigations using liquid chromatography-mass spectrometry (LC-MS) identified this compound, a product of the Ziziphus oenoplia plant, in a ciclosporin product manufactured in Central Asia. researchgate.netcore.ac.ukrsc.org This finding underscores the importance of stringent impurity profiling in pharmaceutical and research materials.

Common impurities and related compounds found in this compound source plants include other cyclopeptide alkaloids. The isolation of this compound from Ziziphus jujuba, for example, has also yielded compounds such as jubanine-C and scutianine-C. nih.govresearchgate.net Other related alkaloids from the Ziziphus genus that could be present as impurities include Zizyphine F, Jubanine B, and Nummularine R. jebas.orgresearchgate.net

Table 1: Potential Impurities and Related Compounds Associated with this compound

Compound NameCompound TypeTypical Source PlantReference
Zizyphine FCyclopeptide AlkaloidZiziphus spp.
Jubanine BCyclopeptide AlkaloidZiziphus spina-christi jebas.org
Jubanine CCyclopeptide AlkaloidZiziphus jujuba researchgate.net
Scutianine-CCyclopeptide AlkaloidZiziphus jujuba researchgate.net
Nummularine RCyclopeptide AlkaloidZiziphus oxyphylla researchgate.net
Betulinic AcidTriterpenoidZiziphus spp. core.ac.uk
Jujuboside ASaponinZiziphus jujuba core.ac.uk

The establishment of a certified research-grade standard is crucial for the accurate quantification and identification of a compound in experimental settings. While a universally adopted official monograph for this compound may not be established, the development of a well-characterized, in-house standard is a prerequisite for reliable research. The process for developing such a standard involves several key analytical steps.

Pre Clinical Pharmacological Evaluation and Cellular Modulations of Zizyphine a

In vitro Cell-Based Assays for Target Engagement and Pathway Modulation

In vitro assays, conducted in controlled laboratory settings using cells or tissues, represent the initial step in evaluating the bioactivity of a compound like Zizyphine A. These studies are crucial for screening target-specific activity and quantifying potency through the establishment of EC50 or IC50 values.

While direct experimental data on enzyme inhibition or receptor binding for this compound is limited, computational studies on its analogues provide insights into its potential interactions. Molecular docking simulations have been employed to predict the binding affinity of Zizyphine analogues to specific protein targets.

One such study investigated the potential of Zizyphine analogues to inhibit the 3CL protease (3CLpro) of the SARS-CoV-2 virus, a key enzyme in viral replication. uns.ac.iduns.ac.id In this in silico analysis, Zizyphine C, an analogue of this compound, demonstrated a strong predicted binding affinity to the 3CLpro receptor. uns.ac.iduns.ac.id The study predicted that all tested Zizyphine analogues have potential as antivirals based on their interaction with this key viral enzyme. uns.ac.id

Table 1: Predicted Binding Affinities of Zizyphine Analogues to SARS-CoV-2 3CLpro This table is based on computational (in silico) molecular docking studies and does not represent experimental in vitro results.

Compound Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (nM) Source
This compound - - uns.ac.id
Zizyphine C -9.32 146.89 uns.ac.iduns.ac.id
Zizyphine F - - uns.ac.id
Zizyphine I - - uns.ac.id

Other related compounds from Ziziphus have shown enzyme-modulating activity. For instance, Jujuboside A acts as a noncompetitive inhibitor of calmodulin, and cis-9-octadecenoamide has been found to activate choline (B1196258) acetyltransferase in vitro. phcogrev.com These findings, while not directly on this compound, suggest that compounds from this genus can interact with key enzymes.

Cytotoxicity assays are fundamental to preclinical evaluation, determining the potential toxic effects of a compound on cells. The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a common method used to assess cell viability. nih.govresearchgate.net

Studies on cyclopeptide alkaloids isolated from Ziziphus jujuba have included cytotoxicity evaluations. In one experiment, various cyclopeptide alkaloids were tested for antiviral activity against the porcine epidemic diarrhea virus (PEDV), which involved an initial cytotoxicity assay on Vero cells to determine non-toxic concentrations for the antiviral tests. nih.gov While this compound was identified in the plant, it was not among the specific compounds reported in this particular cytotoxicity and antiviral assay. nih.gov

Extracts from Ziziphus species, which contain a mixture of compounds including this compound, have been evaluated for cytotoxicity. The chloroform (B151607) fraction of a crude extract from Z. jujube was shown to decrease cell viability and induce apoptosis in several human cancer cell lines, including HEp-2, HeLa, and Jurkat cells. researchgate.net Furthermore, lupane-type triterpenic acids from Z. jujube have demonstrated high cytotoxic activity against a range of tumor cell lines. researchgate.net However, the specific contribution of this compound to this activity has not been isolated.

Analysis of gene and protein expression in cellular models can elucidate the mechanisms by which a compound exerts its effects. Research into extracts containing this compound and its analogues has provided some preliminary data in this area.

In a study using polymerase chain reaction (PCR), an extract of Z. jujuba was found to downregulate the gene expression of the pro-inflammatory cytokine TNF-α. researchgate.net Further analysis suggested that Zizyphine G, an analogue of this compound, was among the potential metabolites responsible for this effect. researchgate.net

While not strictly a cellular model, in vivo studies on wound healing have also shed light on protein level modulation. Extracts rich in compounds like this compound were found to decrease the levels of inflammatory cytokines while increasing the expression of collagen and various growth factors in wound tissue, indicating an influence on protein synthesis and regulation during tissue repair.

Cell Viability and Proliferation Assays (e.g., for cytotoxicity)

In vivo Animal Models for Proof-of-Concept and Mechanistic Studies

Following in vitro screening, in vivo animal models are utilized to confirm biological activity and study the compound's effects in a whole living system. rsc.org These studies are essential for understanding the potential therapeutic applications and the pharmacokinetic and pharmacodynamic profile of a compound. rsc.orgcore.ac.uk

This compound and extracts containing it have been evaluated in animal models for various biological activities, most notably for wound healing and anti-inflammatory effects.

A significant study assessed the wound healing properties of a Zizyphus extract, which contains this compound, on excision wounds in adult male New Zealand rabbits. The results indicated a markedly enhanced healing process in the group treated with the extract compared to controls.

Table 2: Efficacy of Zizyphus Extract in a Rabbit Excision Wound Model

Parameter Observation Source
Wound Closure Rate Achieved a 96% closure rate by day 14 post-injury.
Inflammatory Cytokines Significantly lower levels observed in the treated group compared to controls.
Collagen & Growth Factors Higher expression noted, indicating enhanced tissue regeneration dynamics.

In addition to wound healing, the anti-inflammatory potential of Ziziphus jujuba has been explored in rodent models. Extracts from the bark, a known source of this compound, were evaluated for anti-inflammatory activity in albino rats using the formalin-induced paw edema model. ajrcps.com The study indicated that the extracts possess significant anti-inflammatory properties. ajrcps.com

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics focuses on its physiological effects. researchgate.net

Preclinical research on rats has shown that extracts of Ziziphus jujuba can influence drug metabolism. A study demonstrated that both water and ethanolic extracts of the fruit altered the pharmacokinetics of phenacetin, a known substrate for the cytochrome P450 enzyme CYP1A2. researchgate.net This suggests that co-administration of Z. jujuba products could lead to herb-drug interactions by affecting the metabolism of drugs processed by this enzyme. researchgate.net

The importance of understanding the pharmacokinetics of this compound was highlighted in a case where it was identified as a contaminant in a generic ciclosporin product. rsc.orgcore.ac.ukqmul.ac.uk Such contamination raises safety concerns, as the effects of the unintended substance are unknown. core.ac.uk

Furthermore, in silico ADME predictions for Zizyphine analogues have been conducted. These computational models suggested that the tested compounds might not possess favorable profiles for oral drug administration. uns.ac.iduns.ac.id These predictions, however, require confirmation through experimental pharmacokinetic studies in animal models.

Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Settings

Systemic Exposure and Target Tissue Concentrations

Direct experimental data on the systemic exposure and target tissue concentrations of purified this compound are limited in the available scientific literature. Systemic exposure, often measured by the area under the plasma concentration-time curve (AUC), is a critical determinant of a compound's efficacy and potential toxicity. nih.gov

The in silico ADME predictions indicating poor oral bioavailability for this compound suggest that its systemic exposure following oral ingestion would likely be low. uns.ac.iduns.ac.id Low absorption would naturally lead to lower concentrations of the compound reaching the systemic circulation and, consequently, the target tissues. nih.gov

One study noted the surprising discovery of this compound as a contaminant in a generic formulation of cyclosporine, a narrow therapeutic index drug. core.ac.uk This finding raises questions about manufacturing quality control but does not provide quantitative data on exposure or tissue distribution from controlled administration. core.ac.uk Further pharmacokinetic studies are required to quantify the systemic exposure, distribution to various tissues, and clearance rates of this compound to understand its potential pharmacological effects in vivo.

Mechanistic Studies on Specific Biological Targets (e.g., enzymes, receptors, ion channels)

Research into the mechanisms of action for this compound has identified several specific biological targets, primarily through in vitro cellular studies and in silico molecular docking simulations.

A key area of investigation has been its effect on taste perception at a cellular level. Studies have shown that this compound modulates calcium signaling in human taste bud cells (hTBC). nih.gov It induces an increase in intracellular calcium ([Ca2+]i) by mobilizing calcium from the endoplasmic reticulum and by promoting Ca2+ entry from the extracellular environment through store-operated Ca2+ channels. nih.gov This action appears to be mediated, at least in part, through the bile acid receptor Takeda-G-protein-receptor-5 (TGR5), which is expressed in taste bud cells. nih.govmdpi.com Notably, this compound's effect on [Ca2+]i is additive to that of linoleic acid, indicating it does not exert its action via fatty acid receptors. nih.gov

In silico molecular docking studies have explored the potential of this compound and its analogs as antiviral agents. These studies predicted that this compound could bind to the 3CLpro receptor of the SARS-CoV-2 virus, a key enzyme for viral replication. uns.ac.iduns.ac.id While showing potential, the analysis indicated that a related analog, Zizyphine C, had a better binding affinity to this target. uns.ac.id Other docking studies investigating this compound against enzymes like Xanthine (B1682287) oxidoreductase and tubulin for antioxidant and anthelmintic activities, respectively, did not show successful docking for this compound, although the related Zizyphine F did. silae.it Additionally, some hydroxyproline-based macrocycles, including Zizyphine, have been noted as potential Angiotensin-converting enzyme (ACE) inhibitors. mdpi.com

Table 2: Investigated Biological Targets of this compound
TargetOrganism/SystemMethodologyObserved/Predicted EffectSource
Takeda-G-protein-receptor-5 (TGR5)Human Taste Bud CellsIn vitro cellular assayPartial agonist activity, leading to increased intracellular calcium. nih.gov
Store-Operated Ca2+ ChannelsHuman Taste Bud CellsIn vitro cellular assayRecruitment of extracellular Ca2+, leading to increased intracellular calcium. nih.gov
SARS-CoV-2 3CLpro ReceptorVirus (SARS-CoV-2)In silico molecular dockingPredicted binding affinity, suggesting potential antiviral activity. uns.ac.iduns.ac.id
Angiotensin-converting enzyme (ACE)GeneralLiterature reviewMentioned as a potential inhibitor. mdpi.com

Evaluation of Synergistic and Antagonistic Effects with Other Phytochemicals

The evaluation of synergistic and antagonistic interactions between phytochemicals is crucial for understanding the therapeutic effects of complex plant extracts and combination therapies. mdpi.comiieta.org

Specific research on this compound has demonstrated a notable synergistic interaction in a behavioral context. In a study with mice, this compound was found to increase the preference for a solution containing linoleic acid, a fatty acid. nih.gov This suggests a modulatory, and potentially synergistic, effect on fat taste perception when combined with lipids. nih.gov

While studies focusing exclusively on this compound's interactions are limited, research on extracts from the Ziziphus genus, which contains this compound and other alkaloids, flavonoids, and phenols, often suggests that the observed pharmacological activities are due to the synergistic effect of these multiple components. silae.itresearchgate.net For instance, the antioxidant and anthelmintic activities of methanol (B129727) extracts from Ziziphus oenoplia leaves are thought to result from the combined action of its various phytochemicals. silae.it However, it is also possible for antagonistic effects to occur, where one compound may hinder the activity of another. iieta.orgsci-hub.se More targeted studies are needed to delineate the specific synergistic and antagonistic interactions of purified this compound with other phytochemicals.

Perspectives on Zizyphine a in Chemical Biology and Drug Discovery Research

Zizyphine A as a Chemical Probe for Biological Processes

This compound, a cyclopeptide alkaloid, holds significant potential as a chemical probe to investigate complex biological processes. chemistry-chemists.com A high-quality chemical probe is characterized by its ability to interact specifically with a protein target to explore its function in broader biological contexts. unc.edu The unique macrocyclic structure of this compound, isolated from plants of the Ziziphus genus, provides a scaffold for exploring these interactions. uantwerpen.be

The utility of a chemical probe is determined by its potency, selectivity, and a well-understood mechanism of action. unc.edu While extensive research on this compound's specific protein targets is ongoing, its demonstrated biological activities suggest it can be used to dissect various cellular pathways. For instance, extracts containing this compound have shown antioxidant properties, indicating a potential to probe cellular responses to oxidative stress. By studying its effects on specific markers of oxidative damage and antioxidant response pathways, researchers can gain insights into the mechanisms underlying these processes.

Furthermore, the anti-inflammatory and antimicrobial activities attributed to cyclopeptide alkaloids suggest that this compound could be employed to investigate the molecular pathways of inflammation and microbial pathogenesis. researchgate.netscholarsresearchlibrary.com Its use as a chemical probe could help in identifying novel protein targets or signaling cascades involved in these complex biological phenomena. The availability of synthetic methods for this compound further enhances its utility as a research tool, allowing for the generation of derivatives and analogs to explore structure-activity relationships and improve target specificity. rsc.org

Potential for Lead Compound Identification in Pre-clinical Drug Discovery

This compound and related cyclopeptide alkaloids represent a promising source of lead compounds for pre-clinical drug discovery. researchgate.net A "lead" compound is a molecule that shows the desired biological activity in initial screenings and serves as a starting point for optimization into a potential drug candidate. upmbiomedicals.combiobide.com The diverse pharmacological activities reported for cyclopeptide alkaloids, including sedative, analgesic, antimicrobial, and antiplasmodial effects, highlight their therapeutic potential. researchgate.netresearchgate.netresearchgate.net

The process of lead identification involves screening large libraries of compounds to find "hits" with activity against a specific biological target. upmbiomedicals.comaragen.com Natural products like this compound are a rich source of structurally diverse hits. In silico studies have already begun to explore the potential of this compound and its analogs as inhibitors of therapeutic targets. For example, Zizyphine C, a structurally related compound, showed a better binding affinity for the 3CLpro receptor of SARS-CoV-2 in a computational study than this compound, suggesting its potential as an antiviral agent. uns.ac.iduinsgd.ac.idresearchgate.net

Once a hit like this compound is identified, the hit-to-lead process involves chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comaragen.com The complex cyclic structure of this compound presents both challenges and opportunities for medicinal chemists to create novel analogs with enhanced therapeutic profiles. rsc.org The journey from a lead compound to a marketable drug is long, but the unique scaffold of this compound makes it a compelling starting point for the development of new medicines.

Integration of this compound Research into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. Integrating research on this compound into systems biology approaches can provide a more comprehensive understanding of its biological effects. Instead of focusing on a single target, a systems-level approach would investigate how this compound perturbs entire networks of genes, proteins, and metabolites.

Databases that compile information on phytochemicals from medicinal plants, their structures, and their therapeutic uses are valuable resources for such integrative studies. imsc.res.in By mapping the known activities of this compound and other cyclopeptide alkaloids onto biological pathways, researchers can generate hypotheses about their mechanisms of action on a systemic level. For instance, the anti-inflammatory effects of Ziziphus extracts could be analyzed by examining their impact on the expression of a wide range of inflammatory cytokines and signaling molecules. researchgate.net

Translational systems biology of inflammation is an area where this approach could be particularly fruitful. ucc.edu.gh By combining experimental data from cells or animal models treated with this compound with computational modeling, it may be possible to elucidate the complex feedback loops and regulatory networks that are modulated by this compound. This holistic view can help in identifying key nodes in the network that are most sensitive to this compound's effects, potentially revealing novel therapeutic targets and strategies.

Role of Cyclopeptide Alkaloids in Modern Medicinal Chemistry Paradigms

Cyclopeptide alkaloids, including this compound, are increasingly recognized for their significant role in modern medicinal chemistry. uantwerpen.besilae.it These natural products offer a rich chemical diversity and possess a wide range of biological activities, making them a valuable source for drug discovery. researchgate.netuantwerpen.be Their macrocyclic structures provide a unique three-dimensional framework that can lead to high-affinity and selective interactions with biological targets, a desirable feature in drug design. rsc.org

In recent years, there has been a renewed interest in natural products as starting points for drug development. mdpi.com Cyclopeptide alkaloids have been investigated for various therapeutic applications, including their potential as antimicrobial, anti-inflammatory, sedative, and antimalarial agents. researchgate.netmdpi.com For example, several cyclopeptide alkaloids have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Specifically, some 13-membered cyclopeptide alkaloids have demonstrated potent activity, suggesting that this ring size may be favorable for antimalarial drug design. mdpi.com

The structural complexity of cyclopeptide alkaloids also presents opportunities for the development of novel synthetic methodologies. rsc.org The total synthesis of these compounds not only confirms their structures but also allows for the creation of analog libraries for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the therapeutic properties of lead compounds. As our understanding of the biological targets of cyclopeptide alkaloids grows, so too will their importance in the development of new and effective medicines.

Future Research Directions and Methodological Innovations for Zizyphine a

Advanced Synthetic Strategies for Complex Cyclopeptide Alkaloids

The complex structure of Zizyphine A presents considerable challenges to its total synthesis. researchgate.net Overcoming these hurdles is crucial for producing sufficient quantities for extensive biological testing and for creating analogues with improved properties. Future synthetic endeavors should focus on the following advanced strategies:

Novel Macrocyclization Techniques: The formation of the macrocyclic ring is a critical and often low-yielding step in the synthesis of cyclopeptide alkaloids. researchgate.netcapes.gov.br Research into new macrocyclization methods, such as those employing innovative catalysts or reaction conditions, is essential. For instance, exploring catalytic enantioselective organometallic reactions could offer new pathways to these strained paracyclophanes. researchgate.net

Enzymatic and Bio-inspired Synthesis: The use of enzymes, such as sortase A, for macrocyclization presents a green and highly specific alternative to traditional chemical methods. Additionally, studying the biosynthetic pathways of this compound in its native plant species can provide valuable insights for developing bio-inspired synthetic strategies.

Computational and AI-Driven Retrosynthesis: Machine learning and artificial intelligence can be powerful tools in designing novel and efficient synthetic routes. Retrosynthesis software can analyze the complex structure of this compound and propose innovative disconnection strategies that may not be apparent to human chemists.

Exploration of Novel Biological Activities through High-Throughput Screening

While some biological activities of this compound have been reported, a comprehensive understanding of its pharmacological potential is still lacking. High-throughput screening (HTS) offers a rapid and efficient way to test this compound against a wide array of biological targets. nih.gov

Quantitative High-Throughput Screening (qHTS): Moving beyond single-concentration screening, qHTS generates concentration-response curves for every compound tested, providing detailed information on potency and efficacy in a single experiment. nih.gov This approach can rapidly identify and characterize the biological activities of this compound and its derivatives, while minimizing false positives and negatives. nih.gov

Diverse Assay Formats: A tiered approach to screening is recommended, starting with in vitro assays such as enzyme inhibition or receptor binding to identify initial hits. These can then be followed by more complex cell-based assays and eventually in vivo studies to validate the findings.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a holistic view of the biological processes affected by this compound, offering deep insights into its mechanism of action and potential therapeutic applications. humanspecificresearch.orgfrontiersin.org

Genomics: By comparing the genetic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify genes and pathways that are modulated by the compound. frontiersin.org This can help in pinpointing its molecular targets.

Proteomics: Proteomics allows for the large-scale study of proteins and can reveal changes in protein expression and post-translational modifications in response to this compound treatment. humanspecificresearch.org This information is crucial for understanding the downstream effects of the compound's activity.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. humanspecificresearch.org By examining the metabolic fingerprint of cells treated with this compound, scientists can gain insights into the metabolic pathways that are perturbed, further elucidating its mechanism of action.

Integrated Pan-Omics Approaches: The true power of omics lies in the integration of data from genomics, proteomics, and metabolomics. mdpi.com A pan-omics approach provides a comprehensive, multi-level understanding of the biological effects of this compound, from the gene to the metabolite. mdpi.com

In-depth Mechanistic Elucidation using Advanced Imaging and Biophysical Techniques

To fully understand how this compound functions at a molecular level, advanced imaging and biophysical techniques are indispensable.

Advanced Imaging Techniques: High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM) and super-resolution microscopy, can visualize the interaction of this compound with its molecular target in situ. researching.cn These methods provide structural and spatial information that is critical for understanding its mechanism of action.

Biophysical Methods: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the binding affinity and kinetics of this compound to its target protein. These methods provide crucial data for SAR studies and lead optimization.

Molecular Modeling and Dynamics Simulations: Computational approaches, including molecular docking and molecular dynamics (MD) simulations, can predict and visualize the binding mode of this compound to its target. researchgate.netresearchgate.net These in silico methods can guide the design of new analogues with improved binding affinity and selectivity. researchgate.net

Development of Biotechnological Production Methods for this compound

The isolation of this compound from its natural plant source is often inefficient and yields low quantities, hindering extensive research and development. researchgate.net Biotechnological production methods offer a sustainable and scalable alternative.

Metabolic Engineering in Microbial Hosts: By transferring the biosynthetic genes for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce the compound through fermentation. This approach allows for large-scale, cost-effective production.

Plant Cell and Tissue Culture: Culturing plant cells or tissues in bioreactors provides a controlled environment for the production of this compound, independent of geographical and seasonal variations. This method can also be optimized to enhance the yield of the desired compound.

Genome Mining: The genomes of various Ziziphus species can be mined to identify the biosynthetic gene clusters responsible for producing this compound and other cyclopeptide alkaloids. nih.gov This information is fundamental for developing biotechnological production platforms.

Interdisciplinary Collaboration in this compound-Related Natural Product Science

The multifaceted nature of natural product research necessitates a collaborative approach. frontiersin.orgmdpi.com Advancing the study of this compound will require the expertise of scientists from diverse fields. uni-saarland.de

Chemists and Biologists: Synthetic chemists are needed to develop efficient methods for producing this compound and its analogues, while biologists and pharmacologists are essential for evaluating their biological activities. frontiersin.org

Computational Scientists: The integration of computational tools and artificial intelligence is becoming increasingly important in all aspects of drug discovery, from target identification to lead optimization. frontiersin.org

Botanists and Ecologists: Understanding the natural role of this compound in its host plant can provide valuable clues about its potential biological activities. frontiersin.org

Clinicians: Ultimately, the goal of natural product research is to develop new medicines. Collaboration with clinicians is crucial for translating basic research findings into clinical applications. frontiersin.org

By embracing these future research directions and methodological innovations, the scientific community can unlock the full potential of this compound and other complex natural products, paving the way for the discovery of novel therapeutics to address unmet medical needs.

Q & A

Q. What experimental methodologies are recommended for validating Zizyphine A's structural identity and purity in novel syntheses?

To confirm structural identity, employ spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to assess purity. For novel syntheses, include detailed characterization data (e.g., crystallography, mass spectrometry) in the main manuscript, referencing established protocols for compound validation . Comparative analysis with literature-reported spectral data is critical to resolve ambiguities.

Q. How should researchers design initial pharmacological assays to evaluate this compound's bioactivity?

Adopt a tiered approach:

In vitro assays : Use cell-based models (e.g., enzyme inhibition, receptor binding) to screen for target-specific activity.

Dose-response studies : Establish EC50/IC50 values to quantify potency.

Control experiments : Include positive controls (known inhibitors) and vehicle controls to validate assay reliability.
Document all protocols with sufficient detail for reproducibility, as per guidelines for experimental transparency .

Q. What strategies ensure robust data collection in this compound's phytochemical extraction studies?

  • Standardization : Use validated extraction protocols (e.g., Soxhlet, maceration) with controlled solvent polarity and temperature.
  • Reproducibility : Triplicate experiments and statistical analysis (e.g., ANOVA) to account for biological variability.
  • Quality control : Include reference standards and spiked samples to monitor recovery rates .

Advanced Research Questions

Q. How can in silico modeling resolve contradictions in this compound's reported pharmacological efficacy?

Contradictions often arise from assay variability or off-target effects. Mitigate this by:

  • Molecular docking : Predict binding affinities to target proteins (e.g., 3CLpro) using AutoDock or similar tools. Validate docking protocols with RMSD <2 Å .
  • Activity prediction : Calculate Pa (probability of activity) and Pi (probability of inactivity) values. A Pa >0.7 suggests high experimental validity, while Pa <0.5 indicates potential novel mechanisms .
  • Cross-validation : Compare in silico results with in vitro/in vivo data to identify outliers.

Q. What methodologies optimize this compound's bioavailability predictions using ADME profiling?

  • SWISS-ADME : Predict absorption (e.g., Lipinski’s Rule of Five), metabolic stability, and permeability.
  • Toxtree : Assess toxicity risks (e.g., carcinogenicity via Cramer rules).
  • Bioavailability enhancement : If predictions indicate poor oral absorption, explore structural modifications (e.g., prodrugs) or alternative delivery routes (e.g., nanoparticles) .

Q. How should researchers address inconsistencies in this compound's mechanism-of-action studies?

  • Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways.
  • Kinetic assays : Measure time-dependent inhibition or activation to differentiate direct vs. indirect effects.
  • Negative controls : Use gene knockout models or siRNA silencing to confirm target specificity .

Q. What frameworks guide hypothesis formulation for this compound's structure-activity relationship (SAR) studies?

  • PICO Framework : Define Population (target protein), Intervention (this compound analogs), Comparison (reference inhibitors), and Outcome (binding energy, IC50).
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Docking-driven SAR : Prioritize analogs with favorable ΔG (binding energy) and Ki (inhibition constant) values from AutoDock simulations .

Methodological and Reporting Guidelines

Q. What systematic review practices ensure comprehensive coverage of this compound literature?

  • Database selection : Prioritize PubMed, Web of Science, and Embase over Google Scholar to avoid incomplete indexing .
  • Search strings : Use Boolean operators (e.g., "this compound AND (antiviral OR anti-inflammatory)") and filter by study type (e.g., in vivo, clinical).
  • PRISMA guidelines : Document screening, eligibility, and inclusion/exclusion criteria to minimize bias .

Q. How can researchers enhance reproducibility in this compound studies?

  • Data sharing : Deposit raw data (spectra, assay results) in repositories like Zenodo.
  • Protocol details : Report instrument parameters (e.g., NMR frequency, HPLC gradients) and software settings (e.g., AutoDock scoring functions) .
  • Reagent validation : Specify batch numbers and purity certificates for chemicals and biological materials .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in derived parameters.
  • Multiplicity correction : Apply Benjamini-Hochberg adjustments for high-throughput screening data to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zizyphine A
Reactant of Route 2
Reactant of Route 2
Zizyphine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.